molecular formula C25H30N2O5 B5363953 2-[[(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid

2-[[(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid

Cat. No.: B5363953
M. Wt: 438.5 g/mol
InChI Key: RCHNJDPLZNBHJO-RCCKNPSSSA-N
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Description

2-[[(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Properties

IUPAC Name

2-[[(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-5-32-20-12-8-18(9-13-20)15-21(24(29)27-22(25(30)31)14-16(2)3)26-23(28)19-10-6-17(4)7-11-19/h6-13,15-16,22H,5,14H2,1-4H3,(H,26,28)(H,27,29)(H,30,31)/b21-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHNJDPLZNBHJO-RCCKNPSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C(=O)NC(CC(C)C)C(=O)O)/NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Ethoxyphenyl Component:

    Enoyl Group Addition: The enoyl group is introduced through a condensation reaction, often using reagents like acyl chlorides or anhydrides.

    Final Assembly: The final step involves coupling the intermediate compounds to form the complete structure of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the enoyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[[(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester, (E)-: Similar in structure but with a methoxy group instead of an ethoxy group.

    3-(4-Methoxyphenyl)-2-propenal: Another related compound with a similar backbone but different functional groups.

Uniqueness

What sets 2-[[(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

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